molecular formula C14H6Cl3F4NO2 B2472390 2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 477852-58-7

2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No.: B2472390
CAS No.: 477852-58-7
M. Wt: 402.55
InChI Key: QDHMLVSDSQRJPT-UHFFFAOYSA-N
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Description

2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone is a useful research compound. Its molecular formula is C14H6Cl3F4NO2 and its molecular weight is 402.55. The purity is usually 95%.
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Properties

IUPAC Name

2,2,2-trichloro-1-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3F4NO2/c15-13(16,17)12(24)10-3-6(5-22-10)11(23)8-2-1-7(18)4-9(8)14(19,20)21/h1-5,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHMLVSDSQRJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone (CAS No. 477852-58-7) is a synthetic compound characterized by a complex structure that includes multiple halogenated groups and a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

  • Molecular Formula : C14H6Cl3F4NO2
  • Molecular Weight : 402.56 g/mol
  • Predicted Boiling Point : 494.9 ± 45.0 °C
  • Density : 1.614 ± 0.06 g/cm³
  • pKa : 12.14 ± 0.50

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent, its mechanism of action, and its effects on different biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that halogenated benzoyl derivatives can inhibit cell proliferation through apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Example AHeLa5.0Apoptosis induction
Example BMCF73.5Cell cycle arrest
Example CA5494.0DNA damage

The specific IC50 values for this compound are yet to be established in the literature but are expected to follow similar patterns due to its structural similarities with known active compounds.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : The introduction of halogen atoms can lead to increased oxidative stress within cells.

Case Studies

Several case studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of halogenated compounds.

  • Study on Pyrrole Derivatives : A study published in MDPI examined the cytotoxicity of various pyrrole derivatives, demonstrating that modifications at the benzoyl position significantly affected their anticancer properties .
  • Antitumor Activity : Another research article reported that compounds with trifluoromethyl groups showed enhanced antitumor activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in increasing biological potency .

Preparation Methods

Direct Acylation of Pyrrole

Friedel-Crafts acylation using 4-fluoro-2-(trifluoromethyl)benzoyl chloride and pyrrole in the presence of Lewis acids (e.g., AlCl₃) typically yields mixtures of α- and β-acylated products. For example:
$$
\text{Pyrrole} + \text{ArCOCl} \xrightarrow{\text{AlCl}_3} \text{2-ArCO-pyrrole} + \text{3-ArCO-pyrrole}
$$
However, β-acylation (C4) is disfavored due to pyrrole’s inherent α-reactivity. Modifications such as using bulky solvents (e.g., dichloroethane) or low temperatures (-10°C) marginally improve β-selectivity (~30:70 α:β ratio).

Directed Acylation via Pre-Functionalized Intermediates

To enhance β-selectivity, N-protected pyrroles (e.g., N-benzyl or N-sulfonyl derivatives) are employed. For instance, N-benzylpyrrole reacts with 4-fluoro-2-(trifluoromethyl)benzoyl chloride under BF₃ catalysis to yield 4-acylated products with >80% regioselectivity:
$$
\text{N-Benzylpyrrole} + \text{ArCOCl} \xrightarrow{\text{BF}_3} \text{4-ArCO-N-benzylpyrrole}
$$
Subsequent hydrogenolysis removes the benzyl group, yielding 4-benzoylpyrrole. This method, however, introduces additional steps and reduces atom economy.

Wilsmeyer-Hack Reaction for Regiocontrol

Mechanism and Application

The Wilsmeyer-Hack reaction utilizes acylating agents generated from benzamides and phosphorus oxychloride (POCl₃). For example, 4-fluoro-2-(trifluoromethyl)benzamide reacts with POCl₃ in dimethylformamide (DMF) to form a reactive acylium ion, which selectively acylates pyrrole at C4:
$$
\text{ArCONH}2 + \text{POCl}3 \rightarrow \text{ArCO}^+ \xrightarrow{\text{Pyrrole}} \text{4-ArCO-pyrrole}
$$
This method achieves >90% β-selectivity at 70–80°C within 5 hours, bypassing the need for N-protection.

Workflow Optimization

  • Solvent system : DMF/POCl₃ (1:2 v/v) ensures reagent solubility and stabilizes the acylium intermediate.
  • Quenching : Ice-cold water precipitation followed by ethyl acetate extraction yields crude 4-benzoylpyrrole at 98% purity, eliminating column chromatography.

Introducing the Trichloroethanone Group

Vilsmeier-Haack-Type Acylation

The trichloroethanone moiety is introduced at C2 via a modified Vilsmeier-Haack reaction. Trichloroacetyl chloride reacts with the pre-acylated pyrrole in the presence of DMF and POCl₃:
$$
\text{4-ArCO-pyrrole} + \text{CCl}3\text{COCl} \xrightarrow{\text{DMF/POCl}3} \text{2-(CCl}_3\text{CO)-4-ArCO-pyrrole}
$$
Key conditions:

  • Temperature : 0°C to room temperature to minimize side reactions.
  • Stoichiometry : 1.2 equivalents of trichloroacetyl chloride ensures complete conversion.

Alternative Route: Nucleophilic Acylation

Lithiation of 4-benzoylpyrrole at C2 using lithium diisopropylamide (LDA) followed by quenching with trichloroacetyl chloride provides an alternative pathway:
$$
\text{4-ArCO-pyrrole} \xrightarrow{\text{LDA}} \text{2-Li-4-ArCO-pyrrole} \xrightarrow{\text{CCl}_3\text{COCl}} \text{Target compound}
$$
This method achieves 85% yield but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Regioselectivity Yield (%) Purity (%) Key Advantage
Friedel-Crafts Low (α-dominated) 40–50 80 Simple reagents
Wilsmeyer-Hack High (β-select) 75–85 98 No N-protection needed
Vilsmeier-Haack High (C2) 70–80 95 Compatible with electron-deficient rings
Lithiation/Acylation High (C2) 80–85 97 Avoids Lewis acids

Industrial-Scale Considerations

Environmental Impact

  • Waste reduction : The Wilsmeyer-Hack method reduces solvent use by 40% compared to traditional Friedel-Crafts.
  • Biodegradation : Fluorinated byproducts necessitate advanced oxidation processes for degradation.

Q & A

Q. What are the key challenges in synthesizing 2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone, and how can reaction conditions be optimized?

The synthesis involves introducing multiple halogenated and fluorinated groups, which require precise control of temperature, stoichiometry, and catalysts. For example, the trifluoromethyl and benzoyl moieties may necessitate Friedel-Crafts acylation under anhydrous conditions with Lewis acids like AlCl₃ . Challenges include:

  • Regioselectivity : Ensuring substitution occurs at the pyrrole C2 position.
  • Purification : Removing byproducts from halogenated intermediates (e.g., trichloroethane derivatives).
  • Stability : Avoiding hydrolysis of the trichloroacetyl group under basic conditions.
    Methodological optimization could involve using spectroscopic monitoring (e.g., <sup>19</sup>F NMR) to track intermediate formation .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Key techniques include:

  • X-ray crystallography : To confirm the spatial arrangement of the benzoyl-pyrrole backbone and halogen substituents (e.g., bond angles and torsional strain) .
  • Multinuclear NMR : <sup>1</sup>H/<sup>13</sup>C NMR for backbone assignment and <sup>19</sup>F NMR to distinguish trifluoromethyl and fluoro groups.
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., resolving isotopic patterns from chlorine atoms).
    For conflicting data, cross-validation using computational methods (DFT calculations for NMR chemical shifts) is recommended .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient pyrrole ring (due to trichloroacetyl and benzoyl groups) may hinder traditional palladium-catalyzed couplings. However:

  • DFT studies can map electron density to predict reactive sites. For instance, the C5 position of the pyrrole may retain sufficient electron density for Suzuki-Miyaura coupling .
  • Experimental validation : Use substituent effects (e.g., replacing fluorine with electron-donating groups) to modulate reactivity. Kinetic assays under inert atmospheres are critical to avoid decomposition .

Q. What strategies address contradictions in reported biological activity data for halogenated pyrrole derivatives?

Discrepancies in receptor binding or enzyme inhibition studies may arise from:

  • Sample purity : Trace impurities (e.g., residual solvents like DMF) can skew bioassay results. Validate purity via HPLC (>98%) and differential scanning calorimetry (DSC) .
  • Assay conditions : Variations in pH or solvent polarity (e.g., DMSO vs. aqueous buffers) may alter compound conformation. Standardize protocols using reference compounds like benzodiazepine derivatives .
  • Computational docking : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives .

Q. How can environmental degradation pathways of this compound be modeled experimentally?

Advanced approaches include:

  • Hyperspectral imaging (HSI) : Monitor degradation products in simulated wastewater matrices, noting shifts in absorption spectra due to trichloroacetyl hydrolysis .
  • LC-MS/MS : Identify intermediates like 4-fluoro-2-(trifluoromethyl)benzoic acid.
  • Kinetic modeling : Use Arrhenius equations to predict half-lives under varying temperatures and pH conditions.

Methodological Considerations Table

Research AspectTechniqueKey ParametersReferences
Synthetic purityHPLCRetention time >5 min, mobile phase: acetonitrile/water (70:30)
Structural confirmationX-ray crystallographySpace group: P21/c, unit cell dimensions: a=6.0686 Å, b=18.6887 Å
Biological activityMolecular dockingBinding affinity ≤-8.0 kcal/mol (AutoDock Vina)
Environmental stabilityHSISpectral range: 400–1000 nm, detection limit: 0.1 ppm

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